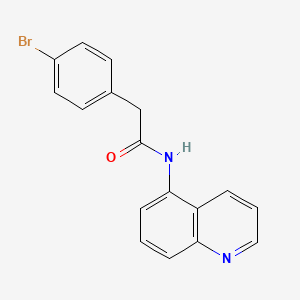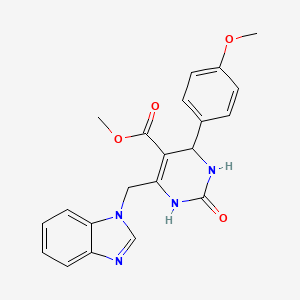![molecular formula C21H17FN2O4 B11461842 1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11461842.png)
1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a fluorophenyl and a methoxyphenyl group attached to a pyrrolopyridine core
Preparation Methods
The synthesis of 1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine ring system.
Introduction of Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functionality.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with appropriate reagents.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with proteins, enzymes, or receptors, modulating their activity. The pyrrolopyridine core may also play a role in binding to these targets, influencing the compound’s overall biological activity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar compounds to 1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include other pyrrolopyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:
- 1-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID
- 1-(3-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID
The uniqueness of 1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17FN2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H17FN2O4/c1-28-15-7-2-4-12(8-15)16-10-18(25)23-19-17(21(26)27)11-24(20(16)19)14-6-3-5-13(22)9-14/h2-9,11,16H,10H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
XRIBKVUXEIRBMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11461761.png)
![2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11461765.png)
![7-(4-ethoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11461774.png)
![N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B11461787.png)
![3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11461791.png)
![4-[6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-N,N-dimethylaniline](/img/structure/B11461795.png)
![9-(3,4-dimethoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11461799.png)
![5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11461805.png)

![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11461822.png)
![4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11461825.png)

![3-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11461851.png)
![N-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)benzyl]prop-2-en-1-amine](/img/structure/B11461856.png)
